Versutoxin, also known as delta-atracotoxin-Hv1, is a potent neurotoxin derived from the venom of the Australian Blue Mountains funnel-web spider (Hadronyche versuta). This compound is primarily known for its ability to interact with voltage-gated sodium channels, leading to potentially fatal neurotoxic effects in mammals, particularly primates. The toxin consists of a single chain of 42 amino acid residues and is characterized by a high proportion of basic residues and cystine, which contribute to its structural stability and function .
The three-dimensional structure of versutoxin reveals a core beta region featuring a triple-stranded antiparallel beta sheet, complemented by a thumb-like extension and a C-terminal 310 helix connected via a disulfide bond. This structural configuration is critical for its interaction with sodium channels, where it modifies channel gating and kinetics .
Versutoxin primarily engages in biochemical interactions with voltage-gated sodium channels. It has been shown to slow the inactivation of these channels, which disrupts normal neuronal signaling. Specifically, versutoxin affects tetrodotoxin-sensitive sodium currents without influencing tetrodotoxin-resistant currents or potassium currents. The toxin's action results in a dose-dependent reduction in peak sodium current and shifts the voltage dependence of steady-state sodium channel inactivation .
The biological activity of versutoxin is centered on its neurotoxic effects. It produces severe neurological symptoms by prolonging the activation state of voltage-gated sodium channels, which can lead to paralysis or death if untreated. In experimental settings, versutoxin has been shown to enhance spontaneous synaptic activity and modify ionic currents in neuronal cells . The toxin's selectivity for certain sodium channel subtypes makes it a valuable tool for studying ion channel function and pharmacology.
Versutoxin can be synthesized through various methods, including extraction from the venom of Hadronyche versuta or through recombinant DNA technology. The latter involves cloning the gene encoding versutoxin into expression systems such as bacteria or yeast, allowing for the production of large quantities of the toxin for research purposes. Purification techniques typically include chromatographic methods to isolate the active peptide from other components present in the venom .
Versutoxin has several applications in scientific research and potential therapeutic fields:
Studies have demonstrated that versutoxin interacts selectively with specific sites on voltage-gated sodium channels. These interactions are similar to those observed with other neurotoxins like alpha-scorpion toxins and sea anemone toxins, highlighting a common mechanism among these compounds despite their different origins . Versutoxin's unique structural features allow it to bind effectively to these channels, leading to distinct physiological effects.
Versutoxin shares similarities with several other neurotoxins that target voltage-gated sodium channels. Below is a comparison highlighting its uniqueness:
Compound | Source | Key Features | Unique Aspects |
---|---|---|---|
Alpha-scorpion toxin | Various scorpions | Modifies sodium channel inactivation kinetics | Different structural motifs compared to versutoxin |
Mu-agatoxin-I | Spider (Agelenopsis aperta) | Alters sodium channel kinetics | Shares some structural homology with versutoxin |
Gurmarin | Plant (Gymnema sylvestre) | Suppresses sweet taste perception | Unique interaction with taste receptors |
Delta-hexatoxin Hv1 | Funnel-web spider | Similar action on sodium channels | Directly related to versutoxin; different sequence |
Versutoxin's unique amino acid composition and structural features distinguish it from these compounds, allowing for specific interactions with sodium channels that may not be replicated by other toxins.
Versutoxin is composed of a single polypeptide chain consisting of 42 amino acid residues [1] [2]. The complete amino acid sequence of versutoxin has been determined through automated Edman degradation of the S-carboxymethylated toxin and fragments produced by reaction with cyanogen bromide [1] [3]. The primary structure of versutoxin is: NCCSCKKCKNGAEKGYWKDAHMKKCCEGYCYRGYCWRWCCGRNC [4] [16].
Sequencing was performed using a gas-phase protein sequencer with an average repetitive yield of 90.3% [3]. The determination of this complete sequence was accomplished through direct sequencing of the entire intact reduced S-carboxymethylated toxin, with confirmation obtained through sequencing of cyanogen bromide fragments [1] [3]. Cleavage of the reduced S-carboxymethylated polypeptide with cyanogen bromide produced two main peptide fragments that were separated by high-performance liquid chromatography [3].
Position Range | Amino Acid Sequence |
---|---|
1-10 | NCCSCKKCKN |
11-20 | GAEKGYWKDA |
21-30 | HMKKCCEGYC |
31-42 | YRGYCWRWCCGRNC |
Versutoxin exhibits a remarkably high proportion of basic residues and cysteine residues [1] [2] [7]. The toxin contains eleven basic amino acid residues, comprising 26.2% of the total sequence [1]. These basic residues include seven lysine residues, three arginine residues, and one histidine residue [1] [3]. The high concentration of basic residues contributes significantly to the peptide's net positive charge of +8 [13] [16].
Cysteine residues constitute an exceptionally high proportion of the versutoxin sequence, with eleven cysteine residues representing 25.0% of the total amino acid composition [1] [3]. All cysteine residues are present in the oxidized form as cystine, with no free cysteine detected in the native structure [3]. The distribution of these cysteine residues is clustered in specific regions of the sequence, particularly in positions 1-3, 8, 14-16, 23-24, 31, 35, 39-40, and 42 [1] [16].
Amino Acid Type | Count | Percentage (%) |
---|---|---|
Basic residues (Lysine, Arginine, Histidine) | 11 | 26.2 |
Cysteine residues | 11 | 25.0 |
Acidic residues (Aspartic acid, Glutamic acid) | 3 | 7.1 |
Hydrophobic residues | 10 | 23.8 |
Other residues | 7 | 16.7 |
The three-dimensional structure of versutoxin has been determined using nuclear magnetic resonance spectroscopy, revealing a compact fold centered around a core beta region [8] [14]. The core beta region is composed of residues Cys1-Cys8, Cys14-Val21, and Ser30-Ser33, with the Tyr22-Gly29 segment protruding outward from this central structure [16]. This beta region forms the structural foundation of the versutoxin architecture and serves as the scaffold for the arrangement of the disulfide bonds [8] [14].
The beta region architecture is stabilized by the intricate network of disulfide bonds that create a rigid framework [8]. The compact nature of this core region contributes to the exceptional stability of versutoxin under various physicochemical conditions [8] [28]. The beta region contains a cystine knot motif that is characteristic of many neurotoxic polypeptides and provides the structural basis for the toxin's biological activity [8] [16].
The core of versutoxin's three-dimensional structure comprises a triple-stranded antiparallel beta sheet [8] [14] [16]. This beta sheet consists of three distinct strands: beta strand 1 (Asn6-Trp7), beta strand 2 (Met18-Val21), and beta strand 3 (Ser30-Ser33) [16]. The antiparallel arrangement of these beta strands creates a stable secondary structure that is reinforced by hydrogen bonding between the strands [8].
The C-terminal end of the short beta strand 1 is held in position by a bifurcated hydrogen bond between the Cys8 amide proton and the carbonyl oxygens of Gln28 and Gly29, which precede beta strand 3 [4]. This hydrogen bonding pattern contributes to the overall structural integrity of the beta sheet arrangement [8]. The triple-stranded antiparallel beta sheet represents a common structural motif found in spider toxins that adopt the inhibitor cystine knot fold [8] [17].
The versutoxin structure contains type II beta turns at positions Lys3-Asn6 [4] [16]. These beta turns are critical structural elements that facilitate the proper folding of the polypeptide chain and contribute to the overall three-dimensional architecture [8]. Type II beta turns are characterized by specific phi and psi torsion angles that create distinctive geometric constraints in the protein backbone [19].
The presence of these beta turns, along with the occurrence of cis peptide bonds, contributes to the unique folding pattern observed in versutoxin [4]. Cis peptide bonds are relatively rare in protein structures but play important roles in defining the local conformation and stability of certain protein regions [19]. The combination of type II beta turns and cis peptide bonds helps to establish the precise three-dimensional arrangement required for versutoxin's biological activity [8].
Versutoxin features a C-terminal 310 helix that is appended to the beta domain through a disulfide bond connection [8] [14]. This 310 helix represents a distinct secondary structure element that extends from the core beta region and contributes to the overall structural complexity of the toxin [8]. The 310 helix is characterized by hydrogen bonding between residues that are three positions apart in the sequence, creating a tighter helical structure compared to regular alpha helices [8].
The C-terminal 310 helix is connected to the main body of the protein through disulfide bond interactions, which secure this structural element in its proper orientation [8] [14]. This helical extension serves as an important recognition element for the toxin's interaction with its target voltage-gated sodium channels [8]. The presence of the 310 helix distinguishes versutoxin from some other spider toxins and contributes to its specific binding properties [8].
Versutoxin contains four disulfide bonds that form a characteristic inhibitor cystine knot motif [8] [12] [28]. The disulfide bonding pattern in versutoxin follows the connectivity: Cys1-Cys15, Cys8-Cys20, Cys14-Cys31, and Cys16-Cys42 [21]. However, more recent structural analysis indicates the pattern as Cys8-Cys31, Cys14-Cys42, along with additional disulfide connections that create the complete cystine knot architecture [8] [16].
The cystine knot is formed by a ring consisting of two disulfide bonds and the intervening sections of polypeptide backbone, with a third disulfide bond penetrating through this ring to create a pseudo-knot structure [12] [28]. This arrangement creates an exceptionally stable molecular framework that resists chemical and thermal denaturation [12] [28]. The fourth disulfide bond provides additional structural stabilization and connects different regions of the molecule [8].
Disulfide Bond | Cysteine Positions | Structural Role |
---|---|---|
Bond 1 | Cys8-Cys31 | Core knot formation |
Bond 2 | Cys14-Cys42 | Ring penetration |
Bond 3 | Additional connections | Structural stabilization |
Bond 4 | C-terminal region | Helix attachment |
The cystine knot motif is the primary determinant of versutoxin's exceptional structural stability [12] [28]. This disulfide framework converts versutoxin into a hyperstable mini-protein with tremendous chemical, thermal, and biological stability [28]. The covalent cross-linking provided by the disulfide bonds restricts conformational flexibility and prevents unfolding under harsh conditions [18] [28].
Inhibitor cystine knot toxins are typically resistant to extremes of pH, organic solvents, and high temperatures [28]. The disulfide bonds contribute to protein stability by reducing the conformational freedom of the protein in its unfolded state, thereby destabilizing the unfolded state relative to the folded state [18]. From a biochemical perspective, the most important property conferred by the cystine knot is resistance to proteases, with inhibitor cystine knot peptides typically remaining stable in human serum for several days [28].
The tight packing of the disulfide bonds creates a compact hydrophobic core that is largely inaccessible to solvent and degradative enzymes [18] [28]. This structural arrangement explains why versutoxin and related spider toxins maintain their biological activity under conditions that would denature most other proteins [28].
Versutoxin shares the inhibitor cystine knot structural motif with numerous other neurotoxic polypeptides from spiders, scorpions, and cone snails [17] [28]. The structure shows particular homology with mu-agatoxin-I, another spider toxin that modifies the inactivation kinetics of vertebrate voltage-gated sodium channels [8]. Both toxins contain the characteristic triple-stranded antiparallel beta sheet and cystine knot arrangement [8].
Compared to robustoxin, another funnel-web spider neurotoxin, versutoxin exhibits marked sequence homology and shares the same basic structural framework [1] [2] [22]. Both toxins contain 42 amino acid residues and have similar disulfide bonding patterns, though they differ in specific amino acid substitutions that affect their biological properties [1] [22]. The structural similarity between versutoxin and robustoxin reflects their common evolutionary origin from funnel-web spider venoms [1].
Versutoxin shows no structural homology with sea anemone or alpha-scorpion toxins, despite the fact that all these toxins modify sodium channel inactivation kinetics through interaction with channel recognition site 3 [8]. However, versutoxin contains charged residues that are topologically related to those implicated in the binding of sea anemone and alpha-scorpion toxins to voltage-gated sodium channels [8]. This suggests functional convergence despite structural divergence in the evolution of sodium channel-targeting neurotoxins [8].
Versutoxin has a molecular weight of 4855.645 daltons and the chemical formula C₂₀₆H₃₁₈N₅₈O₆₀S₉ [13] [16]. The molecular mass was determined through mass spectrometry analysis of the purified toxin [13]. The chemical formula reflects the composition of the 42-amino acid polypeptide including all constituent atoms in the native, oxidized form of the protein [16].
The molecular weight places versutoxin in the category of small proteins or large peptides [13]. This size range is typical for spider venom neurotoxins and contributes to their ability to penetrate biological membranes and access their target ion channels [13]. The compact molecular structure, despite the relatively low molecular weight, is achieved through the extensive disulfide cross-linking that creates a dense, globular protein fold [16].
Property | Value |
---|---|
Molecular Weight | 4855.645 Da |
Chemical Formula | C₂₀₆H₃₁₈N₅₈O₆₀S₉ |
Total Amino Acids | 42 |
Disulfide Bonds | 4 |
Net Charge | +8 |
Estimated Isoelectric Point | 9.5-10.0 |
The distribution of hydrophobic and charged residues in versutoxin creates distinct surface properties that are critical for its biological function [8] [15]. Hydrophobic residues, including alanine, tryptophan, tyrosine, and methionine, comprise 23.8% of the sequence and are strategically positioned to form hydrophobic patches on the protein surface [8] [15]. These hydrophobic regions are important for protein-protein interactions and membrane association [15].
The charged residue distribution in versutoxin is heavily skewed toward positive charges, with eleven positively charged residues (lysine, arginine, histidine) compared to only three negatively charged residues (aspartic acid, glutamic acid) [13] [16]. This results in a net charge of +8, making versutoxin a highly basic protein [13] [16]. The positive charges are distributed across the molecular surface and play crucial roles in the toxin's interaction with negatively charged regions of target ion channels [8].
The arrangement of charged and hydrophobic residues creates an amphipathic molecular surface that facilitates specific binding to voltage-gated sodium channels [8] [15]. Aromatic residues, particularly tryptophan and tyrosine, form surface hydrophobic patches that may contribute to binding affinity through pi-pi stacking interactions and hydrophobic contacts [15]. The spatial organization of these residues reflects the evolutionary optimization of versutoxin for high-affinity binding to its molecular targets [8].
Residue Type | Count | Percentage (%) | Distribution |
---|---|---|---|
Hydrophobic (A, W, Y, M) | 10 | 23.8 | Surface patches |
Positively charged (K, R, H) | 11 | 26.2 | Distributed surface |
Negatively charged (D, E) | 3 | 7.1 | Limited regions |
Polar uncharged | 18 | 42.9 | Various positions |